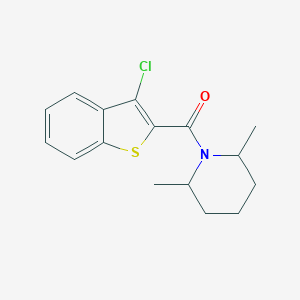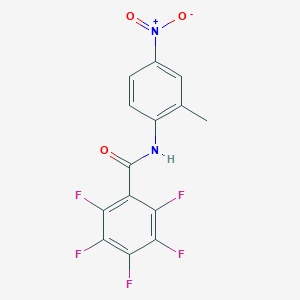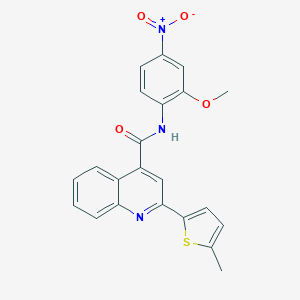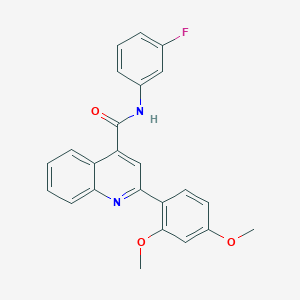
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chloro-substituted benzothiophene ring and a dimethylpiperidinyl group attached to a methanone moiety. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Chlorination: The benzothiophene ring is then chlorinated at the 3-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The 2,6-dimethylpiperidin-1-yl group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the chlorinated benzothiophene.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the methanone moiety, converting it to an alcohol.
Substitution: The chloro group on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the piperidinyl group.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学研究应用
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted benzothiophene ring and the piperidinyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or receptor antagonism.
相似化合物的比较
Similar Compounds
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)propane: Similar structure but with a propane group instead of a methanone.
Uniqueness
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone is unique due to its specific combination of a chloro-substituted benzothiophene ring and a dimethylpiperidinyl group attached to a methanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C16H18ClNOS |
|---|---|
分子量 |
307.8g/mol |
IUPAC 名称 |
(3-chloro-1-benzothiophen-2-yl)-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H18ClNOS/c1-10-6-5-7-11(2)18(10)16(19)15-14(17)12-8-3-4-9-13(12)20-15/h3-4,8-11H,5-7H2,1-2H3 |
InChI 键 |
AJXSXGNXXNXKQD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
规范 SMILES |
CC1CCCC(N1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457488.png)

![Ethyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B457490.png)
![5-methyl-N-(4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B457491.png)
![4-iodo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B457493.png)
![Butyl 4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B457495.png)
![2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B457496.png)
![4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B457497.png)

![2-(3,4-dimethoxyphenyl)-N-[4-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B457500.png)
![N-(3-FLUOROPHENYL)-3-({2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B457503.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457504.png)
![3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B457507.png)

